![molecular formula C117H144O12 B584316 2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene CAS No. 1134202-08-6](/img/structure/B584316.png)
2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hexabenzocoronenes, which are polycyclic aromatic hydrocarbons with extended π-conjugation, making them interesting for electronic and photonic applications.
Aplicaciones Científicas De Investigación
2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing larger aromatic systems and studying π-conjugation effects.
Biology: Potential use in bioimaging due to its fluorescent properties.
Medicine: Investigated for drug delivery systems owing to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene typically involves multiple steps, starting from simpler aromatic precursors. The process often includes:
Bromination: Introduction of bromine atoms to the aromatic rings.
Suzuki Coupling: A palladium-catalyzed cross-coupling reaction to form carbon-carbon bonds between the brominated aromatic rings and boronic acid derivatives.
Alkylation: Introduction of dodecyl chains to the aromatic core.
Etherification: Attachment of the ethoxy groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes using continuous flow reactors for better control over reaction parameters and employing advanced purification techniques like column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aromatic core, potentially hydrogenating the benzene rings.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Electrophiles like nitronium ion (NO₂⁺) in the presence of sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Hydrogenated aromatic rings.
Substitution: Introduction of nitro, halogen, or alkyl groups on the phenyl rings.
Mecanismo De Acción
The compound exerts its effects primarily through its extended π-conjugation system, which allows for efficient electron transport and light absorption. This makes it suitable for applications in electronic and photonic devices. The molecular targets include various receptors and enzymes in biological systems, where it can interact through π-π stacking and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Hexabenzocoronene: The parent compound without the dodecyl and ethoxy groups.
2,8,14-Tridodecyl-hexabenzocoronene: Lacks the ethoxy groups, making it less soluble in polar solvents.
5,11,17-Tris[4-(2-methoxyethoxy)phenyl]-hexabenzocoronene: Lacks the dodecyl chains, affecting its hydrophobicity and aggregation behavior.
Uniqueness
2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene is unique due to its combination of long alkyl chains and ethoxy groups, which enhance its solubility in both polar and non-polar solvents. This dual solubility makes it versatile for various applications, particularly in creating stable dispersions in different media.
Propiedades
IUPAC Name |
6,20,34-tridodecyl-11,25,39-tris[4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C117H144O12/c1-7-10-13-16-19-22-25-28-31-34-37-82-70-94-100-76-88(85-40-46-91(47-41-85)127-67-64-124-61-58-121-55-52-118-4)78-102-96-72-83(38-35-32-29-26-23-20-17-14-11-8-2)74-98-104-80-90(87-44-50-93(51-45-87)129-69-66-126-63-60-123-57-54-120-6)81-105-99-75-84(39-36-33-30-27-24-21-18-15-12-9-3)73-97-103-79-89(86-42-48-92(49-43-86)128-68-65-125-62-59-122-56-53-119-5)77-101-95(71-82)106(94)112-115(109(100)102)113(107(96)98)117(111(104)105)114(108(97)99)116(112)110(101)103/h40-51,70-81H,7-39,52-69H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHITLNLPMOKFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=C3C(=C1)C4=CC(=CC5=C4C6=C7C8=C(C=C(C=C58)CCCCCCCCCCCC)C9=CC(=CC1=C4C=C(C=C5C4=C(C7=C91)C(=C36)C1=C5C=C(C=C21)C1=CC=C(C=C1)OCCOCCOCCOC)CCCCCCCCCCCC)C1=CC=C(C=C1)OCCOCCOCCOC)C1=CC=C(C=C1)OCCOCCOCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C117H144O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1742.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

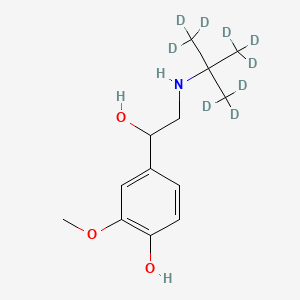
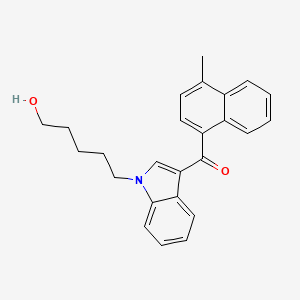
![methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B584242.png)
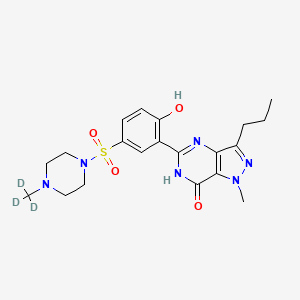
![10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate](/img/structure/B584246.png)
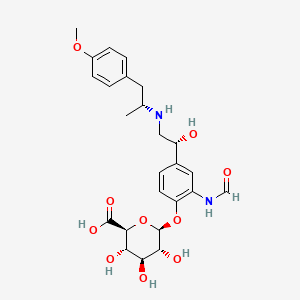
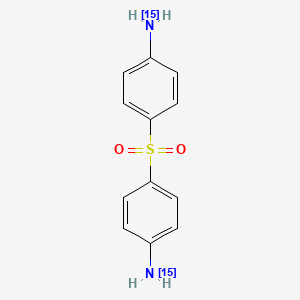
![(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one](/img/structure/B584255.png)
![N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt](/img/structure/B584256.png)
